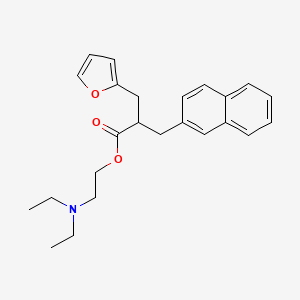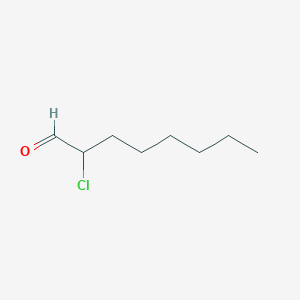
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl group, which can be synthesized from furfural through reduction and subsequent functionalization . The naphthalen-2-ylpropanoate moiety can be introduced via Friedel-Crafts acylation of naphthalene, followed by esterification . The final step involves the coupling of the diethylaminoethyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides or sulfonates as electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan and naphthalene moieties can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-benzylpropanoate: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The uniqueness of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring enhances its ability to participate in π-π interactions, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
20723-81-3 |
|---|---|
Fórmula molecular |
C26H35NO7 |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-(naphthalen-2-ylmethyl)-3-(oxolan-2-yl)propanoate;oxalic acid |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)13-15-28-24(26)22(18-23-10-7-14-27-23)17-19-11-12-20-8-5-6-9-21(20)16-19;3-1(4)2(5)6/h5-6,8-9,11-12,16,22-23H,3-4,7,10,13-15,17-18H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
FEEIHXMHUCSMQC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC3=CC=CO3 |
SMILES canónico |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)
![2-(4-Chloronaphthalen-1-yl)oxy-N-[2-(methylamino)propyl]acetamide](/img/structure/B1653883.png)









